molecular formula C18H14F3N3O3 B3001406 N-(5-methylisoxazol-3-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 932997-99-4

N-(5-methylisoxazol-3-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B3001406
CAS RN: 932997-99-4
M. Wt: 377.323
InChI Key: RUKYZLHVMMAXLF-UHFFFAOYSA-N
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Description

The compound "N-(5-methylisoxazol-3-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural analysis, and potential biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically include the formation of key intermediates followed by cyclization and functional group transformations. For instance, the synthesis of antipyrine derivatives as reported involves good yields and spectroscopic characterization . Similarly, thiazolidine derivatives are synthesized and their structures are investigated by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate isoxazole and dihydropyridine moieties.

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of compounds. The antipyrine derivatives in one study crystallize in the monoclinic P21/c space group, and their structures are stabilized by hydrogen bonds and π-interactions . Another study on a pyrazole derivative reveals a twisted conformation between the pyrazole and thiophene rings, with the structure being stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These findings suggest that similar intermolecular interactions could be expected in the target compound, influencing its conformation and stability.

Chemical Reactions Analysis

The reactivity of similar compounds is often explored through their biological activity. For example, some benzamides synthesized from phenylsydnone exhibit antimicrobial activity . The biological activity of a compound can be influenced by its ability to interact with biological targets, which in turn is affected by its chemical reactivity. The target compound's reactivity could be explored through similar biological assays to determine its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the thermal decomposition of a pyrazole derivative has been studied by thermogravimetric analysis, and its molecular geometry and electronic structures have been optimized using various computational methods . These techniques could be applied to the target compound to predict its physical properties, such as melting point, solubility, and stability, as well as its chemical properties, including reactivity and potential biological activity.

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antifungal properties . For instance, cinnamic acid derivatives have been shown to inhibit a specific enzyme unique to fungi, making them potential antifungal drugs .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-11-8-15(23-27-11)22-16(25)14-6-3-7-24(17(14)26)10-12-4-2-5-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKYZLHVMMAXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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